
Ro 41-0960
Übersicht
Beschreibung
Ro 41-0960, auch bekannt als 2′-Fluor-3,4-Dihydroxy-5-nitrobenzophenon, ist eine synthetische Verbindung, die als spezifischer Inhibitor des Enzyms Catechol-O-Methyltransferase (COMT) wirkt. Dieses Enzym ist am Metabolismus von Catecholaminen beteiligt, wie Dopamin, Epinephrin und Norepinephrin. Durch die Hemmung von COMT spielt this compound eine entscheidende Rolle bei der Modulation der Spiegel dieser Neurotransmitter im Gehirn und in den peripheren Geweben .
2. Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernbenzophenonstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Nitrierung: Einführung einer Nitrogruppe in den Benzolring.
Fluorierung: Substitution eines Wasserstoffatoms durch ein Fluoratom.
Hydroxylierung: Einführung von Hydroxylgruppen in den Benzolring.
Kupplungsreaktion: Bildung der Benzophenonstruktur durch eine Kupplungsreaktion zwischen den fluorierten und nitrierten Benzolringen.
Die Reaktionsbedingungen für diese Schritte beinhalten oft die Verwendung von starken Säuren, Basen und organischen Lösungsmitteln. Industrielle Produktionsmethoden können variieren, aber sie folgen im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion .
Vorbereitungsmethoden
The synthesis of Ro 41-0960 involves several steps, starting with the preparation of the core benzophenone structure. The synthetic route typically includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Hydroxylation: Introduction of hydroxyl groups to the benzene ring.
Coupling Reaction: Formation of the benzophenone structure through a coupling reaction between the fluorinated and nitrated benzene rings.
The reaction conditions for these steps often involve the use of strong acids, bases, and organic solvents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
Ro 41-0960 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen am Benzolring können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Das Fluoratom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator und Nukleophile wie Natriummethoxid. Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinone, Amino-Derivate und substituierte Benzophenone .
Wissenschaftliche Forschungsanwendungen
Chemistry Applications
Ro 41-0960 is utilized in biochemical research to study the inhibition of COMT and its effects on catecholamine metabolism. By inhibiting this enzyme, researchers can investigate the resulting changes in neurotransmitter levels and their physiological implications.
Key Findings:
- Inhibition Mechanism: this compound binds to the catalytic site of COMT, preventing the methylation of catecholamines, which leads to increased levels of these neurotransmitters in various tissues.
- Stability: The compound remains stable under specific storage conditions (2-8°C, protected from light), allowing for reliable experimental use.
Biological Applications
In biological research, this compound has been employed to explore neurotransmitter regulation and its impact on various physiological processes. It has shown promise in studying conditions linked to dopamine dysregulation.
Case Study: Uterine Fibroids
- In a study involving Eker rats, treatment with this compound resulted in significant shrinkage of uterine leiomyoma lesions. The fibroid volumes decreased significantly compared to control groups over a treatment period .
- The compound modulated gene expression related to apoptosis and proliferation, indicating its potential therapeutic effects on estrogen-dependent tumors .
Medical Applications
This compound is being investigated for its therapeutic potential in treating diseases such as Parkinson's disease and uterine fibroids.
Therapeutic Effects:
- Parkinson’s Disease: By inhibiting COMT, this compound may enhance the effectiveness of L-DOPA treatment by reducing the formation of its metabolite, 3-O-methyldopa (3-OMD). This could lead to improved dopamine levels and better management of Parkinsonian symptoms .
Clinical Research Insights:
- A study indicated that this compound significantly increased the urinary ratio of different estrogen metabolites, suggesting a shift towards a more favorable metabolic state that could be beneficial in treating estrogen-dependent conditions .
Industrial Applications
In the pharmaceutical industry, this compound is being explored for developing new drugs targeting catecholamine-related disorders. Its role as a COMT inhibitor positions it as a valuable tool in drug design aimed at enhancing neurotransmitter availability.
Summary Table of Applications
Wirkmechanismus
Ro 41-0960 exerts its effects by binding to the catalytic site of catechol-O-methyltransferase, thereby inhibiting its methylation activity. This inhibition prevents the breakdown of catecholamines, leading to increased levels of these neurotransmitters in the brain and peripheral tissues. The molecular targets and pathways involved include the dopaminergic and adrenergic systems, which play key roles in mood regulation, motor control, and cardiovascular function .
Vergleich Mit ähnlichen Verbindungen
Ro 41-0960 ist unter den COMT-Inhibitoren einzigartig aufgrund seiner spezifischen Bindungsaffinität und inhibitorischen Potenz. Zu ähnlichen Verbindungen gehören:
Tolcapon: Ein weiterer COMT-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Entacapon: Ein COMT-Inhibitor, der oft in Kombination mit anderen Medikamenten zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Nitecapon: Ein seltenerer COMT-Inhibitor mit ähnlichen Eigenschaften.
Im Vergleich zu diesen Verbindungen hat this compound in präklinischen Studien eindeutige Vorteile in Bezug auf Selektivität und Wirksamkeit gezeigt .
Biologische Aktivität
Ro 41-0960 is a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines and other compounds through O-methylation. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.
This compound inhibits COMT by binding to its catalytic site, thereby preventing the methylation of catecholamines. This inhibition leads to increased levels of dopamine and other metabolites in the brain, which can have significant implications for neurological conditions.
Key Findings
-
Neuroprotective Effects :
- This compound has been shown to prevent dopaminergic neuron loss induced by L-DOPA in primary rat cultures, with an effective concentration (EC50) of 0.1 µM .
- In animal models, administration of this compound (30 mg/kg) enhances the effects of L-DOPA and carbidopa, reversing reserpine-induced akinesias and catalepsy .
- Impact on Dopamine Metabolism :
- Effect on Uterine Fibroids :
- Calcium Affinity Modulation :
Comparative Data Table
The following table summarizes the biological effects observed with this compound across various studies:
Study Focus | Effect Observed | Dose/Concentration | Outcome |
---|---|---|---|
Neuroprotection | Prevents dopaminergic neuron loss | EC50 = 0.1 µM | Enhanced neuron survival |
Dopamine Metabolism | Increases dopamine and DOPAC levels | 30 mg/kg | Improved dopaminergic signaling |
Uterine Fibroids | Reduces fibroid volume | 150 mg/kg | Significant reduction in fibroid size |
Calcium Handling | Increases SERCA2a activity | 24 µM | Enhanced cardiac function |
Case Studies
Several studies have explored the effects of this compound in different contexts:
- Neurological Studies : Research demonstrated that this compound significantly improved motor functions in rodent models of Parkinson's disease by enhancing dopaminergic transmission.
- Uterine Fibroid Treatment : Clinical observations indicated that patients receiving treatment with COMT inhibitors like this compound showed marked improvements in symptoms associated with uterine fibroids.
Eigenschaften
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPAUNZYTYHKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154812 | |
Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125628-97-9 | |
Record name | (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125628-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 41-0960 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-41-0960 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ro 41-0960 acts as a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). [, , , , ]
ANone: COMT inhibition by this compound leads to:
- Increased levels of catecholamines: COMT normally breaks down catecholamines like dopamine. Inhibition of COMT results in higher levels of these neurotransmitters in the brain and other tissues. [, , ]
- Reduced formation of 3-O-methyldopa (3-OMD): 3-OMD is a major metabolite of levodopa (L-dopa) produced by COMT. This compound reduces 3-OMD levels, potentially enhancing the therapeutic effects of L-dopa in Parkinson's disease. [, ]
- Modulation of estrogen metabolism: this compound can influence the levels of catechol estrogens, potentially impacting estrogen-related processes and conditions. [, , ]
A: The molecular formula of this compound is C13H8FNO5, and its molecular weight is 277.2 g/mol. [, ]
A: While specific spectroscopic data may vary based on the study, techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection have been used to characterize and quantify this compound and its metabolites. [, , , ]
A: this compound is primarily an enzyme inhibitor and does not inherently possess catalytic properties. Its activity revolves around blocking the catalytic function of COMT. [, , ]
A: While specific applications of computational chemistry and modeling are not detailed in the provided research, molecular topology studies have been conducted to identify novel compounds with similar activity profiles, suggesting the potential for using these techniques in further research on this compound. [, ]
A: Research indicates that this compound has been successfully radiolabeled with fluorine-18 ([18F]) for use in PET studies, demonstrating its compatibility with specific formulations and its potential for in vivo imaging. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.